molecular formula C8H14N2O B2521354 methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine CAS No. 1525566-13-5

methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine

Cat. No.: B2521354
CAS No.: 1525566-13-5
M. Wt: 154.213
InChI Key: FTZMAYOXYLCZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine is a substituted 1,2-oxazole derivative featuring a methylamine group attached via a methylene linker to the 4-position of the heterocyclic ring, with an isopropyl (propan-2-yl) substituent at the 3-position of the oxazole. This compound is commercially available as a building block for pharmaceutical and chemical synthesis, with a molecular formula of C₈H₁₄N₂O and a molecular weight of 154.21 g/mol (calculated from atomic masses). It is marketed by CymitQuimica under the reference code 3D-ALC56613, with pricing starting at €807.00 for 50 mg quantities .

The methylamine side chain provides a reactive site for further functionalization, making it valuable in medicinal chemistry for drug discovery.

Properties

IUPAC Name

N-methyl-1-(3-propan-2-yl-1,2-oxazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-11-10-8/h5-6,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZMAYOXYLCZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC=C1CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine typically involves the reaction of 3-(propan-2-yl)-1,2-oxazole with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ketone undergoes Michael addition at the β-carbon due to conjugation with the carbonyl group. Common nucleophiles include Grignard reagents, amines, or thiols.

Reaction TypeReagents/ConditionsProductNotes
1,4-AdditionR-MgX (Grignard) in THF, 0–25°C3-Substituted butan-2-one derivativesStabilized by aryl groups; regioselectivity confirmed in analogs .
Thiol AdditionHS-R in EtOH, catalytic baseβ-Thioether derivativesObserved in similar enones .

Reduction Reactions

The carbonyl and double bond are reducible under distinct conditions:

Target GroupReagents/ConditionsProductSelectivity
C=O ReductionNaBH₄, MeOHSecondary alcohol (3-buten-2-ol)Partial reduction observed in analogs .
C=C ReductionH₂, Pd/C in EtOAcSaturated ketone (4-[2-(4-chloro-3-fluorophenoxy)phenyl]butan-2-one)Full hydrogenation under mild conditions .

Diels-Alder Cycloaddition

The enone acts as a dienophile in [4+2] cycloadditions with conjugated dienes:

DieneConditionsProductYield (Analog Data)
1,3-ButadieneReflux in tolueneBicyclic adduct~60% yield for simpler enones .

Electrophilic Aromatic Substitution

The chloro and fluoro substituents deactivate the aryl ring, directing electrophiles to the para position relative to the phenoxy group:

ElectrophileConditionsProductNotes
NitrationHNO₃/H₂SO₄, 0°C4-Nitro derivativeMeta-directing effects of Cl/F reduce reactivity .
HalogenationCl₂/FeCl₃Polyhalogenated arylLimited by steric hindrance .

Oxidation Reactions

Controlled oxidation targets specific functional groups:

ReactionReagents/ConditionsProductOutcome
EpoxidationmCPBA, CH₂Cl₂EpoxideConfirmed in α,β-unsaturated ketones .
Baeyer-VilligerH₂O₂, CF₃COOHLactoneRequires ketone activation.

Cyclization Reactions

Base- or acid-catalyzed cyclizations form heterocycles:

ConditionsProductMechanism
H₂SO₄, ΔBenzofuran derivativeIntramolecular ether formation.
LDA, THF, -78°CCyclopentenoneEnolate-mediated pathway .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxazole rings exhibit significant anticancer properties. Methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine has been evaluated for its effectiveness against various cancer cell lines.

Case Study: Anticancer Screening
A study involving the synthesis and testing of similar oxazole derivatives showed promising results. For instance, derivatives displayed percent growth inhibitions (PGIs) against multiple cancer cell lines such as SNB-19 and OVCAR-8, with PGIs exceeding 85% in some cases . This suggests a potential for this compound in anticancer therapies.

CompoundCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99

Neuroprotective Effects

The compound is also being investigated for its neuroprotective capabilities, particularly in the context of tauopathies such as Alzheimer's disease. Research indicates that compounds with similar structures may inhibit tau aggregation, which is crucial in the pathology of neurodegenerative diseases.

Case Study: Tauopathy Treatment
A patent outlines the use of 5-methyl-1,3,4-oxadiazol-2-yl compounds for treating Alzheimer's disease and other tauopathies. These compounds target tau-mediated neurodegeneration, potentially offering therapeutic benefits beyond symptomatic relief . The mechanism involves preventing the oligomerization of tau proteins into neurofibrillary tangles.

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The characterization of this compound typically includes techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Synthesis Overview:
The synthesis generally follows a multi-step process involving the formation of the oxazole ring followed by amination reactions. This method allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Pharmacological Properties

In addition to anticancer and neuroprotective effects, this compound may exhibit other pharmacological activities such as anti-inflammatory and analgesic effects. These properties make it a candidate for further exploration in drug development.

Potential Pharmacological Activities:

  • Anti-inflammatory: Compounds with oxazole moieties have shown promise in reducing inflammation.
  • Analgesic: Similar derivatives have been tested for pain relief in preclinical models.

Mechanism of Action

The mechanism of action of methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-Methyl-N-[(5-Methyl-3-Phenylisoxazol-4-yl)Methyl]Amine

  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.26 g/mol
  • Key Features : This compound (CAS 857283-57-9) substitutes the isopropyl group with a phenyl ring at the 3-position and a methyl group at the 5-position of the oxazole. The phenyl group introduces strong electron-withdrawing effects, which may reduce the electron density of the oxazole ring compared to the isopropyl-substituted target compound. This alteration could enhance π-π stacking interactions in protein binding but reduce solubility due to increased hydrophobicity. It is available from Thermo Scientific™ with 97% purity .

(Dimethyl-1,2-Oxazol-4-yl)MethylAmine

  • Molecular Formula : C₁₂H₂₂N₂O
  • Molecular Weight : 210.32 g/mol
  • Key Features: This analogue (CAS 1602597-27-2) features 3,5-dimethyl substitutions on the oxazole and a branched 4-methylpentan-2-yl group on the amine. The bulky alkyl chain further enhances lipophilicity, which may improve blood-brain barrier penetration but complicate synthetic purification steps .

{3-[3-(4-Fluorophenyl)-1,2-Oxazol-5-yl]Propyl}(Methyl)Amine

  • Molecular Formula : C₁₃H₁₅FN₂O
  • Molecular Weight : 234.27 g/mol
  • The extended propyl chain between the oxazole and methylamine increases conformational flexibility, which might improve binding to elongated protein pockets. This compound is listed by EOS Med Chem for pharmaceutical research .

4-(Propan-2-yl)-1,2-Oxazol-3-Amine

  • Molecular Formula : C₆H₁₀N₂O
  • Molecular Weight : 126.16 g/mol
  • Key Features : A positional isomer of the target compound, this molecule places the isopropyl group at the 4-position of the oxazole and the amine directly on the heterocycle . The absence of a methylene linker reduces steric bulk but limits derivatization options. Its InChIKey (KQTORQVUWILGQO-UHFFFAOYSA-N ) and SMILES string (O1C=C(C(C)C)C(N)=N1 ) highlight its distinct electronic configuration .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine C₈H₁₄N₂O 154.21 3-isopropyl, 4-CH₂NHCH₃ Moderate lipophilicity, versatile synthesis
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine C₁₂H₁₄N₂O 202.26 3-phenyl, 5-methyl High hydrophobicity, π-π stacking potential
(Dimethyl-1,2-oxazol-4-yl)methylamine C₁₂H₂₂N₂O 210.32 3,5-dimethyl, branched alkyl chain High steric hindrance, low solubility
{3-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine C₁₃H₁₅FN₂O 234.27 5-(4-fluorophenyl), propyl linker Halogen bonding, flexible conformation
4-(propan-2-yl)-1,2-oxazol-3-amine C₆H₁₀N₂O 126.16 4-isopropyl, 3-amine Reduced derivatization potential

Discussion of Substituent Effects

  • In contrast, electron-withdrawing groups (e.g., phenyl in , fluorophenyl in ) reduce electron density, favoring electrophilic interactions.
  • Steric Effects : Bulky substituents (e.g., 4-methylpentan-2-yl in ) hinder molecular packing, reducing crystallinity but improving membrane permeability.
  • Biological Implications : Fluorine substitution () can enhance metabolic stability and target affinity via C-F bonds, while extended linkers (e.g., propyl in ) may optimize binding to allosteric sites.

Biological Activity

Methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine, also known by its IUPAC name 1-(3-isopropylisoxazol-4-yl)-N-methylmethanamine, is a compound with potential biological activities that have been explored in various studies. This article provides a detailed overview of its biological activity, including antimicrobial properties, toxicity assessments, and potential mechanisms of action.

Basic Information

  • Chemical Formula : C8H14N2O
  • Molecular Weight : 158.21 g/mol
  • CAS Number : 1525566-13-5

Structure

The structure of this compound includes an isoxazole ring which is known for its biological significance in medicinal chemistry.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various oxazole derivatives, including this compound. The following table summarizes some findings regarding its antimicrobial effects:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)Activity Type
4bBacillus subtilis62.5 µg/mLAntibacterial
Staphylococcus aureus62.5 µg/mLAntibacterial
Escherichia coli62.5 µg/mLAntibacterial

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

Toxicity Assessments

Toxicity studies are crucial for evaluating the safety profile of new compounds. In a study assessing toxicity on Daphnia magna, this compound was found to have low toxicity, indicating its potential for further development as a therapeutic agent .

The biological activity of this compound is believed to be linked to its structural characteristics. The presence of the isoxazole moiety may contribute to its interaction with bacterial cell membranes or specific bacterial enzymes. Further in silico studies suggest that modifications to the molecular structure could enhance its antimicrobial efficacy while maintaining low toxicity .

Study 1: Antimicrobial Evaluation

In a comprehensive study published in Molecules, researchers synthesized several oxazole derivatives and tested their antimicrobial properties. This compound was included in this evaluation and demonstrated promising results against multiple bacterial strains . The study highlighted the importance of structural optimization for enhancing biological activity.

Study 2: Toxicological Profile

Another research effort focused on the toxicological assessment of new oxazole derivatives. This compound exhibited minimal adverse effects on aquatic organisms, suggesting a favorable safety profile for potential pharmaceutical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.